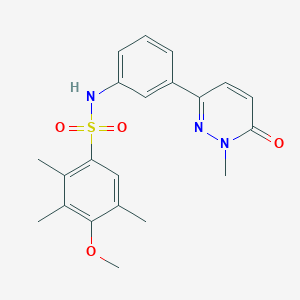

4-metoxi-2,3,5-trimetil-N-(3-(1-metil-6-oxo-1,6-dihidropiridazin-3-il)fenil)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-2,3,5-trimethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.

BenchChem offers high-quality 4-methoxy-2,3,5-trimethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-2,3,5-trimethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Inhibición del Ácido Gástrico: La estructura del compuesto sugiere un potencial como inhibidor del ácido gástrico. Los investigadores podrían investigar su eficacia en la reducción de la secreción de ácido y el tratamiento de afecciones como la enfermedad por reflujo gastroesofágico (ERGE) o las úlceras pépticas .

- Derivados de Piridina: El compuesto contiene un anillo de piridina. Podría servir como un bloque de construcción para sintetizar otros compuestos basados en piridina, que se utilizan ampliamente en productos farmacéuticos, agroquímicos y ciencia de materiales .

Química Medicinal y Desarrollo de Fármacos

Síntesis Orgánica y Bloques de Construcción

Actividad Biológica

4-Methoxy-2,3,5-trimethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and inflammation modulation. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzenesulfonamide moiety and a pyridazinone derivative. Its molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 342.41 g/mol. The presence of methoxy and trimethyl groups suggests potential lipophilicity, which may influence its bioavailability and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of:

- Anticancer Activity : Studies have shown that derivatives with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been explored, particularly through phosphodiesterase (PDE) inhibition.

Anticancer Activity

Recent research indicates that compounds related to 4-methoxy-2,3,5-trimethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide demonstrate potent anticancer properties. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Methoxy Derivative | A549 | 0.02 | Induces apoptosis via caspase activation |

| 4-Methoxy Derivative | MCF7 | 0.04 | Inhibits cell cycle progression |

| 4-Methoxy Derivative | HCT116 | 0.06 | Modulates PI3K/Akt signaling pathway |

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been linked to its role as a PDE inhibitor. PDEs are critical in regulating cyclic AMP (cAMP) levels within cells, which in turn affects inflammatory responses.

Key Findings:

- PDE Inhibition : The compound has been shown to inhibit PDE4 isoforms selectively, leading to increased cAMP levels that can suppress pro-inflammatory cytokines such as IL-4 and IL-5 .

- In Vivo Studies : In animal models, the compound demonstrated efficacy in reducing allergen-induced eosinophilia and airway hyperreactivity (AHR), suggesting its potential application in treating asthma and other inflammatory conditions .

Case Studies

Several case studies have highlighted the efficacy of similar sulfonamide derivatives:

- Case Study on Asthma Models : In A/J mice subjected to allergen exposure, treatment with a related sulfonamide significantly reduced eosinophil accumulation in bronchoalveolar lavage fluid (BALF), indicating effective modulation of airway inflammation.

- Cancer Cell Line Studies : In vitro studies using A549 and HCT116 cell lines showed that treatment with the compound resulted in significant reductions in cell viability compared to controls, supporting its potential as an anticancer agent.

Propiedades

IUPAC Name |

4-methoxy-2,3,5-trimethyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-13-11-19(14(2)15(3)21(13)28-5)29(26,27)23-17-8-6-7-16(12-17)18-9-10-20(25)24(4)22-18/h6-12,23H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPORNHKWLCVAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.